Hydron;2,4,6-trimethylpyridine;fluoride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

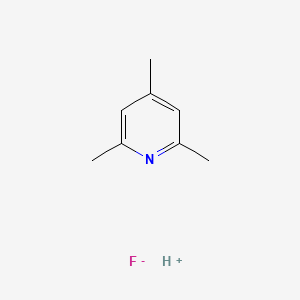

Hydron;2,4,6-trimethylpyridine;fluoride is a useful research compound. Its molecular formula is C8H12FN and its molecular weight is 141.19 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Chemical Synthesis

1. Fluorination Reagent

Collidine hydrofluoride serves as an effective fluorination reagent in organic synthesis. It is used to introduce fluorine atoms into organic molecules, which can enhance their biological activity and stability. The use of collidine hydrofluoride in fluorination reactions has been shown to yield higher selectivity compared to traditional methods, making it a valuable tool in medicinal chemistry .

2. Synthesis of Pyridinium Salts

The compound is instrumental in synthesizing various pyridinium salts. For instance, it can react with different counteranions to form stable N-fluoropyridinium salts, which are useful intermediates in organic synthesis. These salts exhibit distinct properties based on the nature of the counteranions and can be utilized in numerous chemical transformations .

Analytical Chemistry

3. NMR Studies

Collidine hydrofluoride is utilized in nuclear magnetic resonance (NMR) studies to investigate the structure and dynamics of acid-base complexes. Research has demonstrated that collidine forms stable complexes with hydrogen fluoride (HF), which can be analyzed using low-temperature NMR techniques. These studies provide insights into the hydrogen bonding interactions and the molecular dynamics of the complexes formed .

4. Fixative for Electron Microscopy

In biological research, collidine hydrofluoride is employed as a fixative for electron microscopy. Its ability to preserve tissue morphology makes it an essential reagent for preparing samples for high-resolution imaging . The use of collidine-buffered osmium tetroxide solutions has been particularly effective in this regard.

Material Science

5. Solvent in Organic Reactions

Due to its basic properties, collidine hydrofluoride acts as a solvent and chemical additive in various organic reactions. It facilitates reactions by stabilizing intermediates and enhancing reaction rates, making it a versatile component in synthetic protocols .

6. Peptide Synthesis

Collidine hydrofluoride is also applied in solid-phase peptide synthesis (SPPS). Its role as a coupling agent aids in the formation of peptide bonds between amino acids, thereby streamlining the synthesis of complex peptides used in pharmaceuticals and research .

Case Study 1: Fluorination Efficiency

A study explored the efficiency of collidine hydrofluoride as a fluorination agent compared to traditional methods such as DAST (Diethylaminosulfur trifluoride). The results indicated that collidine hydrofluoride provided higher selectivity and yield for specific substrates, demonstrating its potential as a superior alternative in fluorination reactions .

Case Study 2: NMR Analysis of Complexes

Research utilizing low-temperature NMR spectroscopy revealed the formation of multiple hydrogen-bonded complexes between collidine and HF. This study elucidated the structural dynamics of these complexes and provided valuable data on their reorientation energies, contributing to the understanding of hydrogen bonding interactions in chemical systems .

Propiedades

IUPAC Name |

hydron;2,4,6-trimethylpyridine;fluoride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11N.FH/c1-6-4-7(2)9-8(3)5-6;/h4-5H,1-3H3;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IDKGEEJHKVNSCI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[H+].CC1=CC(=NC(=C1)C)C.[F-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12FN |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

141.19 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.